molecular formula C14H17N3O2 B2615296 N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]but-2-ynamide CAS No. 2411299-05-1

N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]but-2-ynamide

Cat. No.: B2615296
CAS No.: 2411299-05-1
M. Wt: 259.309
InChI Key: FLGISCQAZDEBFS-HAQNSBGRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]but-2-ynamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a pyrazine ring, a cyclohexyl group, and a but-2-ynamide moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]but-2-ynamide typically involves the following steps:

    Formation of the pyrazin-2-yloxy group: This can be achieved by reacting pyrazine with an appropriate alkylating agent under basic conditions.

    Cyclohexylation: The pyrazin-2-yloxy group is then attached to a cyclohexyl ring through a nucleophilic substitution reaction.

    But-2-ynamide formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrazine ring or the cyclohexyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or halides in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazine or cyclohexyl derivatives.

Scientific Research Applications

N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]but-2-ynamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]but-2-ynamide involves its interaction with specific molecular targets and pathways. The pyrazine ring can interact with enzymes or receptors, modulating their activity. The cyclohexyl group may enhance the compound’s binding affinity and stability, while the but-2-ynamide moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]picolinamide
  • N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(thiophen-2-yl)acetamide

Uniqueness

N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]but-2-ynamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(4-pyrazin-2-yloxycyclohexyl)but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-2-3-13(18)17-11-4-6-12(7-5-11)19-14-10-15-8-9-16-14/h8-12H,4-7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGISCQAZDEBFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1CCC(CC1)OC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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